molecular formula C2H2BrN3 B147057 3-Bromo-1H-1,2,4-triazole CAS No. 7343-33-1

3-Bromo-1H-1,2,4-triazole

Cat. No.: B147057
CAS No.: 7343-33-1
M. Wt: 147.96 g/mol
InChI Key: HHIZISRHAQPAMY-UHFFFAOYSA-N
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Description

3-Bromo-1H-1,2,4-triazole, also known as BT, is a heterocyclic aromatic compound that has been widely studied in both organic and inorganic chemistry. This compound has been found to have many interesting properties, such as being a potential candidate for a new type of drug or pesticide. In addition, it has been used in a variety of lab experiments, including those related to drug synthesis, catalysis, and organic synthesis.

Scientific Research Applications

1. Triazole Derivatives in Pharmaceutical Development

3-Bromo-1H-1,2,4-triazole, as part of the triazole family, has been studied for its potential in the development of new drugs. Triazoles are known for their diverse biological activities, prompting interest in new methods of synthesis and biological evaluation. This includes research into anti-inflammatory, antimicrobial, antimycobacterial, antitumor, antiviral properties, and activity against neglected diseases (Ferreira et al., 2013).

2. Supramolecular Interactions of Triazoles

The unique combination of facile accessibility and diverse supramolecular interactions makes triazoles like this compound significant in supramolecular and coordination chemistry. They can form complexation with anions and exhibit various N-coordination modes, contributing to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

3. Electronic Structure Analysis

Studies have utilized photoelectron spectroscopy and quantum mechanical calculations to analyze the electronic structure of this compound derivatives. This research aids in understanding the vapor phase existence and structural properties of these compounds (Guimon et al., 1980).

4. Coordination Chemistry

Research into the coordination possibilities of salts of this compound with various metals (e.g., Cd, Zn, Co) has been conducted. This work is critical for understanding the different coordination modes and their implications in chemical and industrial processes (Houten et al., 2010).

5. Triazole Schiff Bases in Corrosion Inhibition

Research on triazole Schiff bases, including those derived from this compound, focuses on their potential as corrosion inhibitors in various media. This is particularly relevant for industrial applications involving mild steel and acidic conditions (Chaitra et al., 2015).

6. Synthesis and Antimicrobial Applications

Studies on the synthesis of new triazole derivatives, including those related to this compound, have been conducted with a focus on their potential antimicrobial applications. This includes the development of compounds with significant activity against various pathogens (Kaplancikli et al., 2008).

Mechanism of Action

Target of Action

3-Bromo-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . The primary targets of 1,2,4-triazoles are often transition metals, as they can act as ligands to create coordination complexes . These complexes can have various roles, depending on the specific transition metal and the surrounding biochemical environment .

Mode of Action

The mode of action of this compound involves its ability to accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters . The interaction with its targets results in the formation of these new compounds, which can then participate in further biochemical reactions .

Biochemical Pathways

Given its role in the synthesis of esters , it’s likely that it influences pathways involving these compounds. Ester compounds are involved in a wide range of biochemical processes, including lipid metabolism and signal transduction.

Pharmacokinetics

Its molecular weight (14796 g/mol) suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body .

Result of Action

The result of this compound’s action is the formation of ester compounds . These compounds can have various effects at the molecular and cellular level, depending on their specific structure and the biochemical pathways they participate in. For example, some esters are involved in cellular signaling, while others play a role in energy storage and release.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen, heat, and light. These factors could potentially affect its stability, efficacy, and mode of action.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 3-Bromo-1H-1,2,4-triazole are not explicitly mentioned, triazole compounds in general have been the subject of ongoing research due to their wide range of potential pharmaceutical activity . They are being studied for their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that this compound and other triazole compounds may continue to be a focus of research in the future.

Properties

IUPAC Name

5-bromo-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZISRHAQPAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223661
Record name 1H-1,2,4-Triazole, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7343-33-1
Record name 1H-1,2,4-Triazole, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the solid-state structure of 3-Bromo-1H-1,2,4-triazole?

A: For a long time, there was uncertainty regarding the predominant tautomeric form of halogenated 1,2,4-triazoles, including this compound. The research paper titled "The structure of halogeno-1,2,4-triazoles in the solid state and in solution" [] utilized X-ray crystallography to definitively determine the structure of this compound in its solid state. This was crucial because it confirmed that 3-halo-1H-1,2,4-triazoles do not deviate from the established rule regarding annular tautomerism in these compounds. Understanding the solid-state structure provides a foundation for predicting its behavior in various chemical reactions and developing further research.

Q2: How does the paper "Thietanyl Protection in the Synthesis of 5-Aryloxy(sulfonyl)-3-bromo-1,2,4-triazoles" contribute to our understanding of this compound?

A: This paper [] explores a synthetic route to produce a range of 3-Bromo-1,2,4-triazole derivatives containing specific substituents. While the abstract doesn't provide detailed results, the very title suggests the importance of this compound as a building block for more complex molecules. The use of thietanyl as a protecting group implies that researchers are interested in selectively modifying other positions on the triazole ring, further highlighting the significance of this compound as a synthetic precursor in medicinal or materials chemistry.

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